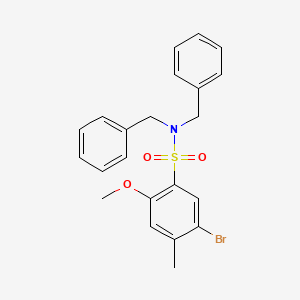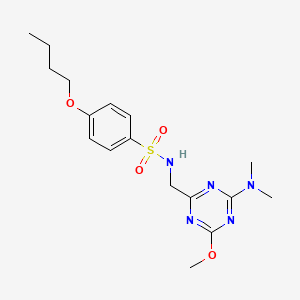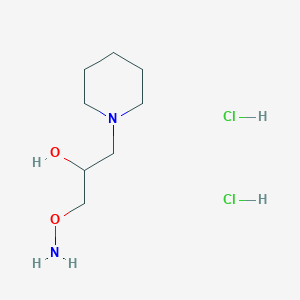
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide, also known as DBBMS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. DBBMS is a white crystalline powder that is soluble in organic solvents. Its chemical formula is C21H21BrNO3S, and its molecular weight is 452.36 g/mol.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide involves the inhibition of enzymes that play critical roles in various physiological processes. This compound binds to the active site of these enzymes and prevents their normal functioning, leading to the inhibition of their activity. This, in turn, leads to the disruption of various physiological processes, resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2. Additionally, this compound has been found to exhibit neuroprotective properties by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide has several advantages and limitations for laboratory experiments. Its excellent inhibitory activity against several enzymes makes it an ideal candidate for studying enzyme inhibition. However, its low solubility in water makes it challenging to use in aqueous solutions, limiting its applications in certain experiments. Additionally, this compound's high cost and limited availability can also pose challenges for researchers.
Zukünftige Richtungen
Several future directions can be explored in the study of N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its effects on various physiological processes. The development of more efficient synthesis methods for this compound can also help to overcome some of the limitations associated with its use in laboratory experiments.
Synthesemethoden
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide can be synthesized using a multistep reaction process. The first step involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with 2-methoxy-5-bromoaniline in the presence of a base. The resulting product is then reacted with benzylamine in the presence of a catalyst to obtain N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been found to possess anticancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3S/c1-17-13-21(27-2)22(14-20(17)23)28(25,26)24(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPVRAWRMLFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2771835.png)

![({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2771840.png)
![N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2771841.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2771844.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2771845.png)


